molecular formula C19H21Br2N3O2 B12639764 C19H21Br2N3O2

C19H21Br2N3O2

Cat. No.: B12639764
M. Wt: 483.2 g/mol
InChI Key: KWMOYMQQYSCTKX-UHFFFAOYSA-M
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Description

C19H21Br2N3O2 is a brominated organic compound characterized by a molecular weight of 483.39 g/mol. Its structure includes two bromine atoms, three nitrogen atoms, and two oxygen atoms within a 19-carbon framework.

Properties

Molecular Formula

C19H21Br2N3O2

Molecular Weight

483.2 g/mol

IUPAC Name

2-[7-bromo-1-(3-ethoxypropyl)imidazo[4,5-c]pyridin-5-ium-5-yl]-1-phenylethanone;bromide

InChI

InChI=1S/C19H21BrN3O2.BrH/c1-2-25-10-6-9-23-14-21-17-12-22(11-16(20)19(17)23)13-18(24)15-7-4-3-5-8-15;/h3-5,7-8,11-12,14H,2,6,9-10,13H2,1H3;1H/q+1;/p-1

InChI Key

KWMOYMQQYSCTKX-UHFFFAOYSA-M

Canonical SMILES

CCOCCCN1C=NC2=C[N+](=CC(=C21)Br)CC(=O)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H21Br2N3O2 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Bromination: Introduction of bromine atoms into the organic framework.

    Amidation: Formation of amide bonds through reactions between amines and carboxylic acids or their derivatives.

    Cyclization: Formation of cyclic structures if the compound has ring systems.

Industrial Production Methods

Industrial production of This compound may involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

C19H21Br2N3O2: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups within the molecule.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated carboxylic acids, while reduction could produce debrominated amines.

Scientific Research Applications

C19H21Br2N3O2: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C19H21Br2N3O2 involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong bonds with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 483.39 g/mol (calculated based on atomic composition).
  • Halogen Content : Two bromine atoms, contributing to high molecular weight and hydrophobic character.
  • Functional Groups : Likely contains amine (-NH2) and carbonyl (C=O) groups inferred from the N3O2 stoichiometry.
  • Applications: Potential roles as a kinase inhibitor intermediate or flame-retardant additive, though specific uses require further validation .

Comparison with Structurally Similar Compounds

Compound 1: C19H21N3O

Molecular Formula : C19H21N3O
Molecular Weight : 307.39 g/mol

Property C19H21Br2N3O2 C19H21N3O
Halogen Substituents 2 Bromine None
Molecular Weight 483.39 g/mol 307.39 g/mol
Reactivity High (Br supports electrophilic substitution) Moderate (lacks halogen-driven reactivity)
Solubility Low in polar solvents Higher solubility in polar solvents
Applications Pharmaceutical intermediates Custom synthesis for research

Key Differences :

  • The absence of bromine in C19H21N3O reduces its molecular weight by 36.5%, enhancing solubility in polar solvents like water or ethanol.
  • This compound’s bromine atoms enable participation in halogen bonding, which can improve binding affinity in drug design .

Compound 2: C7H4F7N3O2

Molecular Formula : C7H4F7N3O2
Molecular Weight : 295.16 g/mol

Property This compound C7H4F7N3O2
Halogen Substituents 2 Bromine 7 Fluorine
Molecular Weight 483.39 g/mol 295.16 g/mol
Electronegativity Moderate (Br) High (F)
Stability Moderate thermal stability High metabolic stability
Applications Drug intermediates Agrochemicals, fluorinated APIs

Key Differences :

  • Fluorine’s high electronegativity in C7H4F7N3O2 increases resistance to oxidation and enzymatic degradation, making it suitable for long-acting agrochemicals.
  • This compound’s larger size and bromine content may enhance lipophilicity, favoring blood-brain barrier penetration in CNS drugs .

Research Findings and Implications

Thermal and Chemical Stability

  • This compound : Bromine’s polarizability contributes to moderate thermal stability (decomposition >200°C inferred). However, it may undergo nucleophilic substitution in basic conditions .
  • C7H4F7N3O2 : Fluorine’s strong C-F bonds confer exceptional thermal stability (>300°C) and inertness under acidic conditions .

Industrial Relevance

  • This compound : Valued in medicinal chemistry for halogen bonding; production costs are higher due to bromine’s expense.
  • C19H21N3O: A cheaper alternative for non-halogenated intermediates but lacks bioactivity enhancements from halogens .

Biological Activity

The compound C19H21Br2N3O2, commonly known as triclocarban (TCC), is a synthetic antimicrobial agent widely used in personal care products. Concerns regarding its biological activity and potential toxicological effects have prompted extensive research into its mechanisms of action, particularly its interactions with various nuclear receptors and signaling pathways.

Chemical Structure and Properties

  • Molecular Formula : this compound
  • Molecular Weight : 438.20 g/mol
  • Structure : TCC is characterized by a carbanilide structure, which contributes to its biological activity.

Biological Activity Overview

TCC exhibits a range of biological activities primarily through its interactions with nuclear receptors and modulation of intracellular signaling pathways. The following sections detail the findings from various studies on TCC's biological effects.

1. Nuclear Receptor Interactions

Research has demonstrated that TCC interacts with several nuclear receptors, influencing gene expression related to hormonal signaling:

  • Estrogen Receptor (ER) : TCC enhances estradiol-dependent activation of ER-responsive genes by up to 2.5-fold, indicating its potential role as an endocrine disruptor .
  • Androgen Receptor (AR) : Similar to its effects on ER, TCC also activates AR-responsive gene expression, albeit with less potency .
  • Aryl Hydrocarbon Receptor (AhR) : TCC exhibits weak agonistic activity in AhR-responsive bioassays, suggesting a complex interaction that may influence cellular responses to environmental toxins .

2. Calcium Signaling Modulation

TCC has been shown to affect calcium signaling pathways:

  • In studies involving primary skeletal myotubes, TCC significantly enhanced the binding of ryanodine to ryanodine receptors (RyR1), leading to elevated cytosolic calcium levels . This effect may have implications for muscle function and cellular excitability.

Case Studies and Research Findings

Several studies have investigated the biological activities of TCC, yielding important insights into its potential health impacts:

Study 1: In Vitro Biological Activities

A comprehensive study assessed the biological activities of TCC and its analogs in various in vitro assays. Key findings include:

  • Hormonal Activity : TCC was found to enhance hormone-dependent gene expression without exhibiting strong agonistic activity on its own.
  • Calcium Mobilization : The compound significantly influenced calcium signaling pathways, raising concerns about its effects on muscle and nerve cells .

Study 2: Toxicological Implications

Research has raised concerns about the potential toxicological effects of TCC:

  • Endocrine Disruption : The ability of TCC to modulate hormone receptor activity suggests it may disrupt normal endocrine function, leading to adverse health effects in humans and wildlife.
  • Environmental Persistence : As a persistent environmental contaminant, TCC's accumulation in aquatic systems poses risks to aquatic organisms through similar mechanisms of hormonal disruption .

Comparative Table of Biological Activities

Activity TypeDescriptionReference
Estrogenic ActivityEnhances ER-dependent gene expression
Androgenic ActivityActivates AR-responsive gene expression
Calcium SignalingIncreases cytosolic Ca²⁺ levels via RyR1
Aryl Hydrocarbon ActivityExhibits weak agonistic activity

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